REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:14][C:15]([NH:17][CH3:18])=[O:16].C[N:20](C=O)C>CCOC(C)=O>[NH2:20][CH:4]1[CH2:5][CH2:6][N:1]([CH2:14][C:15]([NH:17][CH3:18])=[O:16])[CH2:2][CH2:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 50° C. for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4, and solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuum
|
Type
|
ADDITION
|
Details
|
The resulting residue was treated with 50% TFA/DCM
|
Type
|
STIRRING
|
Details
|
was stirred at r.t. for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated in vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purified by prep HPLC
|
Type
|
CUSTOM
|
Details
|
to give yellow oil, yield 1.5 g (88%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1CCN(CC1)CC(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |